molecular formula C20H20N4O4S2 B2941998 4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-45-1

4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2941998
CAS No.: 392241-45-1
M. Wt: 444.52
InChI Key: VFQYRVWZVXDWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide (PubChem CID: 4180845) is a synthetic organic compound featuring a 1,3,4-thiadiazole core scaffold—a structure of significant interest in medicinal chemistry due to its diverse pharmacological potential . This compound is characterized by a benzamide group substituted at the 2-position of the thiadiazole ring with a morpholinosulfonyl moiety and a meta-tolyl group at the 5-position. The integration of the morpholine ring is a common strategy in drug design to fine-tune properties like solubility and bioavailability. While direct biological data for this specific molecule may be limited, its structural framework is highly relevant for anticancer research. Compounds bearing the 1,3,4-thiadiazole nucleus have demonstrated potent cytotoxicity against various cancer cell lines and have been investigated as inhibitors of key enzymatic targets, such as 15-lipoxygenase-1 (15-LOX-1), a novel target in cancer therapy . The presence of the sulfonamide group further expands its potential utility, as this functional group is known to inhibit enzymes like carbonic anhydrase, which plays a role in tumor progression . This product is intended for research purposes to explore these and other biological mechanisms. It is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the scientific literature for handling and safety protocols prior to use.

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-14-3-2-4-16(13-14)19-22-23-20(29-19)21-18(25)15-5-7-17(8-6-15)30(26,27)24-9-11-28-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQYRVWZVXDWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine sulfonyl chloride with a suitable thiadiazole derivative. The process can be optimized through various organic synthesis techniques, including solvent selection and reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a related compound demonstrated promising cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:

CompoundCell LineIC50 (mmol L1^{-1})
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

These results suggest that thiadiazole derivatives can effectively inhibit cancer cell proliferation, with selectivity over non-cancerous cells such as NIH3T3 .

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival. Notably, some studies have indicated that these compounds can act as aromatase inhibitors, which are crucial in estrogen synthesis in hormone-sensitive cancers .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that certain thiadiazole derivatives exhibit significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
7bEscherichia coli0.25

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have explored the therapeutic potential of thiadiazole derivatives:

  • Breast Cancer Treatment : A study evaluated the efficacy of a related thiadiazole compound in inhibiting MCF-7 cell growth. Results indicated a dose-dependent response with significant cytotoxicity at lower concentrations.
  • Antimicrobial Screening : In vitro tests against common bacterial strains revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in treating infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s morpholinosulfonyl group distinguishes it from analogs with chalcone (5a), trifluoromethyl (7), or pyridinyl (13) moieties. These groups modulate electronic properties and binding affinities.
  • Synthetic Routes : Microwave-assisted synthesis (e.g., compound 7) improves yield and reduces reaction time compared to conventional methods . The target compound’s synthesis likely involves sulfonation of benzamide followed by coupling to the thiadiazole core .
Pharmacological Activity Comparisons
Anticancer Activity
  • Compound 5a (chalcone hybrid): Exhibits IC₅₀ = 9.12 µM against HeLa cells via caspase-dependent apoptosis and G2/M cell cycle arrest .
  • Benzylthio derivatives (e.g., 3a-g): Show dual inhibition of abl/src kinases (IC₅₀ < 1 µM) in glioblastoma (U87) and breast cancer (MDA) models .
  • Target Compound: While direct data are unavailable, the morpholinosulfonyl group may enhance solubility and kinase targeting compared to less polar substituents (e.g., m-tolyl or benzylthio).
Enzyme Inhibition
  • Pyridinyl-thiadiazole derivatives : Inhibit lipoxygenase (LOX) with IC₅₀ = 2.8–8.4 µM, attributed to the pyridine’s electron-withdrawing effects .
  • Morpholinosulfonyl analogs: Expected to inhibit PI3Kα or tyrosine kinases due to sulfonamide’s affinity for ATP-binding pockets .
Physicochemical Properties
  • Solubility: The morpholino group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like 5a (chalcone) or 17 (chlorobenzylthio) .
  • Stability : Sulfonamide linkages (target compound) are more hydrolytically stable than ester-containing derivatives (e.g., nitro-substituted chalcones in 5a) .

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